L-Arginine L-aspartate chemical structure and properties
L-Arginine L-aspartate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine L-aspartate, a salt formed from the two endogenous amino acids L-arginine and L-aspartic acid, is a compound of significant interest in various scientific and pharmaceutical domains. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its roles in key metabolic and signaling pathways. The information is presented to support research, development, and application of this compound in relevant fields.
Chemical Structure and Identification
L-Arginine L-aspartate is an ionic salt composed of one molecule of L-arginine and one molecule of L-aspartic acid. The positively charged guanidinium (B1211019) group of L-arginine interacts with the negatively charged carboxylate groups of L-aspartic acid.
Caption: Chemical structure of L-Arginine L-aspartate.
Physicochemical Properties
A summary of the key physicochemical properties of L-Arginine L-aspartate is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N₅O₆ | [1][2] |
| Molecular Weight | 307.3 g/mol | [1][2] |
| CAS Number | 7675-83-4 | [3] |
| Appearance | White or almost white granules or powder | [1] |
| Melting Point | 220-221 °C | [1] |
| Solubility | Very soluble in water; practically insoluble in alcohol and methylene (B1212753) chloride. | [1][3] |
| pH (5% solution) | 6.0 to 7.0 | [4] |
| Specific Optical Rotation | +25° to +27° (dried substance) | [4] |
pKa Values
The pKa values of the constituent amino acids are crucial for understanding the ionization state of L-Arginine L-aspartate in solution.
| Amino Acid | α-carboxyl group (pKa₁) | α-amino group (pKa₂) | Side chain (pKaR) | Reference |
| L-Arginine | 2.01 | 9.04 | 12.48 (Guanidinium) | [5] |
| L-Aspartic Acid | 2.10 | 9.82 | 3.86 (β-carboxyl) | [5] |
Experimental Protocols
Synthesis of L-Arginine L-aspartate
A common laboratory-scale synthesis involves the direct reaction of L-arginine and L-aspartic acid in an aqueous solution.[6]
Materials:
-
L-Arginine
-
L-Aspartic Acid
-
Deionized water
-
Organic hydrophilic solvent (e.g., ethanol)
Procedure:
-
Prepare an aqueous solution of L-arginine.
-
Slowly add L-aspartic acid to the L-arginine solution in a 1:1 molar ratio with continuous stirring until fully dissolved.
-
Concentrate the solution under vacuum at 50-80 °C to remove 20-60% of the water.
-
Cool the concentrated solution to 20-30 °C.
-
Slowly add an organic hydrophilic solvent to induce precipitation.
-
Further cool the mixture to promote crystallization.
-
Filter the crystals, wash with a small amount of the organic solvent, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the quantification of L-arginine.[7]
Chromatographic Conditions:
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Solution A and Acetonitrile (920:80). Solution A consists of 500 mg of octane (B31449) sulfonic acid in 1000 ml of phosphate (B84403) buffer (pH 3.5).
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 215 nm
-
Retention Time for L-Arginine: Approximately 7.5 minutes
Sample Preparation:
-
Standard Preparation: Accurately weigh about 150 mg of L-Arginine working standard into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate for 10 minutes, and then dilute to the mark with the buffer solution.
-
Sample Preparation: Accurately weigh a sample equivalent to 1500 mg of L-Arginine into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate for 10 minutes, and dilute to the mark. Further, dilute 10 ml of this solution to 100 ml with the buffer solution.
Metabolic and Signaling Pathways
L-Arginine and L-aspartate are integral components of numerous metabolic and signaling pathways.
L-Arginine Metabolism and the Nitric Oxide Pathway
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule.[8] This conversion is catalyzed by nitric oxide synthase (NOS).[8]
Caption: L-Arginine in the Nitric Oxide signaling pathway.
The nitric oxide pathway is crucial for various physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[9] L-arginine also plays a role in the urea (B33335) cycle, creatine (B1669601) synthesis, and polyamine synthesis.[10][11]
L-Aspartate Metabolism
L-aspartate is a non-essential amino acid that is a key intermediate in several metabolic pathways. It is involved in the urea cycle, gluconeogenesis, and the biosynthesis of other amino acids and nucleotides.[12]
Caption: Overview of L-Aspartate metabolic pathways.
Conclusion
L-Arginine L-aspartate is a well-characterized compound with defined chemical and physical properties. Its constituent amino acids are central to fundamental biochemical processes, most notably the nitric oxide signaling and urea cycles. The provided experimental protocols for synthesis and analysis serve as a foundation for further research and development. This guide offers a consolidated resource for professionals engaged in the study and application of L-Arginine L-aspartate.
References
- 1. L-Arginine L-aspartate | 7675-83-4 [chemicalbook.com]
- 2. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. L-Arginine L-aspartate CAS 7675-83-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Arginine Aspartate or L-Arginine L- Aspartate Manufacturers, with SDS [mubychem.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. L-Arginine-L-Aspartate CAS 7675-83-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. ijirt.org [ijirt.org]
- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamopenarchives.com [benthamopenarchives.com]
- 12. PathWhiz [smpdb.ca]
